(6-(Tert-butyl)-3-methylisoxazolo[5,4-b]pyridin-4-yl)methanol
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Overview
Description
(6-(Tert-butyl)-3-methylisoxazolo[5,4-b]pyridin-4-yl)methanol is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with a tert-butyl group, a methyl group, and an isoxazolo[5,4-b]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Tert-butyl)-3-methylisoxazolo[5,4-b]pyridin-4-yl)methanol typically involves multi-step organic reactions. One common approach starts with the preparation of the isoxazole ring, followed by the introduction of the pyridine ring and subsequent functionalization with tert-butyl and methyl groups. The final step involves the reduction of the intermediate to obtain the methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(6-(Tert-butyl)-3-methylisoxazolo[5,4-b]pyridin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the isoxazole or pyridine rings.
Substitution: Functional groups on the isoxazole or pyridine rings can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the isoxazole or pyridine rings.
Scientific Research Applications
Chemistry
In chemistry, (6-(Tert-butyl)-3-methylisoxazolo[5,4-b]pyridin-4-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the interactions of heterocyclic compounds with biological targets. Its structure allows for the investigation of binding affinities and mechanisms of action in biological systems.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability, reactivity, or other desirable characteristics.
Mechanism of Action
The mechanism of action of (6-(Tert-butyl)-3-methylisoxazolo[5,4-b]pyridin-4-yl)methanol involves its interaction with molecular targets in biological systems. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (6-(Tert-butyl)-3-methylisoxazolo[5,4-b]pyridin-4-yl)methanol include other heterocyclic compounds with isoxazole or pyridine rings, such as:
- 1-(3-Amino-4-(4-(tert-butyl)phenyl)-6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one
- N1-(4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)ethane-1,2-diamine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C12H16N2O2 |
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Molecular Weight |
220.27 g/mol |
IUPAC Name |
(6-tert-butyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)methanol |
InChI |
InChI=1S/C12H16N2O2/c1-7-10-8(6-15)5-9(12(2,3)4)13-11(10)16-14-7/h5,15H,6H2,1-4H3 |
InChI Key |
FWNGBGWXKWHYHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C(C)(C)C)CO |
Origin of Product |
United States |
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